2-Chlorobenzo[d]oxazole-5-carbaldehyde
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Overview
Description
2-Chlorobenzo[d]oxazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C₈H₄ClNO₂. It is a derivative of benzoxazole, featuring a chlorine atom at the 2-position and an aldehyde group at the 5-position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorophenyl isocyanate with formic acid, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chlorobenzo[d]oxazole-5-carboxylic acid.
Reduction: 2-Chlorobenzo[d]oxazole-5-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzo[d]oxazole-5-carbaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazole-5-carbaldehyde is primarily related to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoxazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Chlorobenzo[d]oxazole-2-thiol: Contains a thiol group instead of an aldehyde, leading to different reactivity and applications
Uniqueness
2-Chlorobenzo[d]oxazole-5-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in research and development .
Properties
Molecular Formula |
C8H4ClNO2 |
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Molecular Weight |
181.57 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-4H |
InChI Key |
AZIJLSFZJWPZKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)Cl |
Origin of Product |
United States |
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